molecular formula C39H42N2O8 B613555 Fmoc-Asp(ODmab)-OH CAS No. 269066-08-2

Fmoc-Asp(ODmab)-OH

Cat. No. B613555
M. Wt: 666.77
InChI Key: FLMMHDDOOIGEPG-YTTGMZPUSA-N
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Description

Fmoc-Asp(ODmab)-OH, or Fmoc-ODmab-Aspartic Acid, is an unnatural amino acid derivative commonly used in peptide synthesis. It is a versatile building block for peptide synthesis, with applications ranging from drug discovery to protein engineering. Fmoc-ODmab-Aspartic Acid is a highly reactive chemical reagent, which is used in a variety of synthetic methods such as solid-phase peptide synthesis (SPPS) and chemical ligation. It has a wide range of uses in biochemistry and molecular biology.

Scientific Research Applications

Application in Bone Tissue Engineering

Specific Scientific Field

The specific scientific field for this application is Bone Tissue Engineering .

Comprehensive and Detailed Summary of the Application

Fmoc-Asp(ODmab)-OH has been used in the field of bone tissue engineering. It self-assembles into biocompatible and stable nanostructures that are suitable for tissue engineering applications . The doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups have been shown to lead to the formation of well-ordered fibrous structures .

Detailed Description of the Methods of Application or Experimental Procedures

The self-assembling fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups . The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively .

Thorough Summary of the Results or Outcomes Obtained

The results of the study showed that these mechanically stable hydrogels are osteoinductive scaffolds for bone tissue engineering . The hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions led to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

For the on-resin synthesis of side-chain to side-chain lactam bridged peptides, the combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step . To avoid aspartimide formation, it is advisable to employ an Hmb- or Dmb-protected derivative for introduction of the preceding residue .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOFMGBIWZZRKU-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681027
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(ODmab)-OH

CAS RN

269066-08-2
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JŁ Ruczyński, B Lewandowska… - Journal of Peptide …, 2008 - Wiley Online Library
The sequence‐dependent, acid‐ or base‐catalysed aspartimide formation is one of the most serious side reactions in solid‐phase synthesis of peptides containing aspartic acid. In the …
Number of citations: 43 onlinelibrary.wiley.com
T Conroy, KA Jolliffe, RJ Payne - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
An efficient strategy for the preparation of N-linked glycopeptides is described. The method relies on the use of side chain protecting groups on aspartic acid residues, namely the allyl …
Number of citations: 38 pubs.rsc.org
G Li, PS Low - Bioorganic & Medicinal Chemistry Letters, 2015 - Elsevier
Over-expression of the somatostatin-2 (SST2) receptor on plasma membranes of neuroendocrine cancer cells renders it attractive for use in targeting both imaging and therapeutic …
Number of citations: 5 www.sciencedirect.com
PD Raposinho, C Xavier, JDG Correia, S Falcao… - JBIC Journal of …, 2008 - Springer
Early detection of primary melanoma tumors is essential because there is no effective treatment for metastatic melanoma. Several linear and cyclic radiolabeled α-melanocyte …
Number of citations: 73 link.springer.com
C Blackburn, SA Kates - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses solid-phase synthesis of cyclic homodetic peptides. It reviews the synthesis of cyclic homodetic peptides by solid-phase methods with an …
Number of citations: 64 www.sciencedirect.com
MC Scala, A Spensiero, G Pepe, A Bertamino… - Amino acids, 2018 - Springer
Bovine lactoferrin C-lobe is able to prevent both influenza virus hemagglutination and cell infection. In particular, it was demonstrated that the fragment 418 SKHSSLDCVLRP 429 is a …
Number of citations: 2 link.springer.com
M Valldosera, M Monso, C Xavier, P Raposinho… - International Journal of …, 2008 - Springer
The synthesis of a cyclic melanocortin analogue (H-pz-βAla-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH 2 ), where the Boc-protected derivative of a metal-chelating pyrazolyl ligand (pz) …
Number of citations: 21 link.springer.com
T Conroy, KA Jolliffe, RJ Payne - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
An efficient protocol for the chemoselective removal of Dmab esters on the solid phase is reported; this method has been successfully utilised for the convergent solid phase synthesis of …
Number of citations: 32 pubs.rsc.org
S Kalinina, H Gliemann, M López-García, A Petershans… - Biomaterials, 2008 - Elsevier
With the advances made in surface patterning by micro- and nanotechnology, alternative methods to immobilize biomolecules for different purposes are highly desired. RGD peptides …
Number of citations: 56 www.sciencedirect.com
BR Hossany, BD Johnston, X Wen, S Borrelli… - Carbohydrate …, 2009 - Elsevier
Two glycopeptide chimeras corresponding to the Shigella flexneri Y O-polysaccharide and its peptide mimic were designed in an attempt to improve the binding affinity by increasing …
Number of citations: 13 www.sciencedirect.com

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